molecular formula C18H26N4O2 B11375241 2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-butyl-N-methylacetamide

2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-butyl-N-methylacetamide

Cat. No.: B11375241
M. Wt: 330.4 g/mol
InChI Key: ZESBNEFIJAUDKQ-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-2-{2-[(N-methylacetamido)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-2-{2-[(N-methylacetamido)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of N-methylacetamide with a benzodiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-2-{2-[(N-methylacetamido)methyl]-1H-1,3-benzodiazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

N-butyl-N-methyl-2-{2-[(N-methylacetamido)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-2-{2-[(N-methylacetamido)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar in structure but lacks the benzodiazole moiety.

    N-methylacetamide: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

Uniqueness

N-butyl-N-methyl-2-{2-[(N-methylacetamido)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is unique due to its complex structure, which combines the properties of benzodiazoles and amides. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-butyl-N-methylacetamide

InChI

InChI=1S/C18H26N4O2/c1-5-6-11-20(3)18(24)13-22-16-10-8-7-9-15(16)19-17(22)12-21(4)14(2)23/h7-10H,5-6,11-13H2,1-4H3

InChI Key

ZESBNEFIJAUDKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1CN(C)C(=O)C

Origin of Product

United States

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